

# An In-depth Technical Guide to Istaroxime (S32826 Disodium)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *S32826 disodium*

Cat. No.: *B12041292*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Istaroxime, also known as **S32826 disodium**, is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.<sup>[1][2]</sup> Chemically derived from androstanedione, it is not related to cardiac glycosides.<sup>[2][3]</sup> Istaroxime is distinguished by its unique dual mechanism of action, which confers both positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects on the cardiac myocyte.<sup>[2][4][5]</sup> Currently, it is an investigational drug being evaluated in clinical trials to establish its safety and efficacy.<sup>[1][6]</sup>

## Core Mechanism of Action

Istaroxime exerts its effects through a dual mechanism: the inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase (NKA) pump and the stimulation of the sarco/endoplasmic reticulum Ca<sup>2+</sup> ATPase isoform 2a (SERCA2a).<sup>[2][7][8]</sup>

- Na<sup>+</sup>/K<sup>+</sup>-ATPase (NKA) Inhibition: By inhibiting the NKA pump on the sarcolemma, istaroxime increases intracellular sodium levels.<sup>[7]</sup> This, in turn, affects the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger (NCX), leading to an increase in intracellular calcium concentration.<sup>[4][7]</sup> The elevated cytosolic calcium enhances the binding of calcium to troponin C, which facilitates actin-myosin interaction and results in increased myocardial contractility.<sup>[7]</sup>

- SERCA2a Stimulation: Istaroxime stimulates SERCA2a activity, which is responsible for re-uptake of calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[2][4] This action is achieved by displacing phospholamban (PLB), an inhibitory protein, from SERCA2a.[8][9] Enhanced SERCA2a activity improves diastolic relaxation by accelerating the clearance of cytosolic calcium.[4][9] This also leads to a greater calcium load in the SR, making more calcium available for release in subsequent contractions, further boosting systolic function.[4]

This dual action allows istaroxime to improve both systolic and diastolic function, a key differentiator from many existing inotropes that can be associated with adverse outcomes like arrhythmias and tachycardia.[4][9][10]



[Click to download full resolution via product page](#)

**Caption:** Dual mechanism of Istaroxime on the cardiac myocyte.

## Pharmacology and Pharmacokinetics

Istaroxime is characterized as a luso-inotropic agent due to its combined effects on myocardial contraction and relaxation.[\[2\]](#)[\[4\]](#) Its pharmacokinetic profile makes it suitable for acute intravenous therapy in a hospital setting.[\[2\]](#)[\[5\]](#)

| Parameter          | Description                                                                                                                    | Reference                                                     |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| Administration     | Intravenous (IV) infusion                                                                                                      | <a href="#">[1]</a>                                           |
| Half-life          | Short, approximately 1 hour                                                                                                    | <a href="#">[2]</a> <a href="#">[5]</a>                       |
| Metabolism         | Extensive hepatic metabolism                                                                                                   | <a href="#">[2]</a> <a href="#">[5]</a>                       |
| Primary Metabolite | PST3093, which has a longer half-life but does not inhibit Na <sup>+</sup> /K <sup>+</sup> ATPase activity                     | <a href="#">[11]</a>                                          |
| Key Properties     | Increases systolic blood pressure, decreases heart rate, and has a lower arrhythmogenic risk compared to traditional inotropes | <a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[11]</a> |

## Clinical Efficacy and Trials

Istaroxime has been evaluated in several Phase II clinical trials, including HORIZON-HF and SEISMiC, demonstrating beneficial hemodynamic effects in patients with acute heart failure and pre-cardiogenic shock.[\[8\]](#)[\[12\]](#)

### Summary of Hemodynamic and Echocardiographic Improvements

| Parameter                                     | Effect Observed with Istaroxime    | Reference   |
|-----------------------------------------------|------------------------------------|-------------|
| Systolic Blood Pressure (SBP)                 | Significantly increased            | [7][9][12]  |
| Heart Rate (HR)                               | Significantly decreased            | [7][11][12] |
| Pulmonary Capillary Wedge Pressure (PCWP)     | Significantly decreased            | [4][5][12]  |
| Cardiac Index (CI)                            | Significantly increased            | [7][9][12]  |
| Left Ventricular Ejection Fraction (LVEF)     | Significantly increased            | [7][9]      |
| Stroke Volume Index (SVI)                     | Significantly increased            | [7][12]     |
| E/A Ratio (Diastolic Function Marker)         | Significantly decreased (improved) | [7][9][12]  |
| Left Ventricular End-Systolic Volume (LVESV)  | Significantly reduced              | [9]         |
| Left Ventricular End-Diastolic Volume (LVEDV) | Significantly reduced              | [9]         |

## Safety and Tolerability Profile

Clinical trials have monitored the safety of istaroxime closely. While it appears to have a favorable cardiac safety profile, some adverse events have been noted.

| Adverse Event Category   | Findings                                                                                                | Reference  |
|--------------------------|---------------------------------------------------------------------------------------------------------|------------|
| Overall Adverse Events   | Incidence of any adverse event was higher with istaroxime compared to placebo.                          | [7]        |
| Serious Adverse Events   | No significant difference in serious adverse events compared to placebo.                                | [7]        |
| Cardiac Safety           | Not associated with an increase in clinically significant cardiac arrhythmias or changes in troponin I. | [4][12]    |
| Gastrointestinal Events  | Higher risk of GI events (e.g., nausea, vomiting) compared to placebo, particularly at higher doses.    | [1][9][12] |
| Injection Site Reactions | Pain or irritation at the injection site has been reported.                                             | [1][12]    |

## Experimental Protocol: Phase II Clinical Trial (Illustrative Example)

The following describes a typical experimental protocol based on publicly available clinical trial information, such as the study registered under NCT02617446.[13]

**Study Title:** A Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Assess the Safety, Tolerability, and Efficacy of Istaroxime in Patients with Acute Decompensated Heart Failure.[13]

### Objectives:

- Primary: To assess the effect of istaroxime on diastolic function, measured by the change in the E/e' ratio from baseline via echocardiogram.[13]

- Secondary: To evaluate effects on other hemodynamic parameters, cardiovascular and renal tolerability, and changes in biomarkers like NT-proBNP and troponin T.[13]

Methodology:

- Patient Population: Hospitalized patients with acute decompensated heart failure and reduced left ventricular ejection fraction.[11][13]
- Study Design: Patients are screened and, if eligible, randomized to receive either istaroxime or a placebo. The study is double-blinded.[13]
- Intervention: The study is conducted in sequential cohorts. For example:
  - Cohort I: Istaroxime at 0.5 µg/kg/min or placebo, administered as a continuous intravenous infusion for 24 hours.[13]
  - Cohort II: Istaroxime at 1.0 µg/kg/min or placebo, administered as a continuous intravenous infusion for 24 hours.[13]
- Data Collection:
  - Screening Period (Day -1): Baseline measurements are taken.[13]
  - Treatment Period (Day 1): The 24-hour infusion is administered. Hemodynamic and echocardiographic parameters are monitored.[13]
  - Post-Treatment Period (Days 2-4): Patients are monitored for safety and continued efficacy.[13]
  - Follow-up (Day 30): A final follow-up visit assesses longer-term outcomes.[13]
- Endpoints:
  - Primary Endpoint: Change from baseline in the E/e' ratio at 24 hours.[13]
  - Secondary Endpoints: Changes in blood pressure, heart rate, cardiac index, PCWP, and safety assessments.[1][13]



[Click to download full resolution via product page](#)

**Caption:** Illustrative workflow for a Phase II clinical trial of Istaroxime.

## Conclusion

Istaroxime is a promising investigational drug for acute heart failure, distinguished by its novel dual mechanism of action that improves both systolic and diastolic function.<sup>[4][8]</sup> Clinical studies have shown that it can improve key hemodynamic parameters, such as increasing cardiac index and systolic blood pressure, while decreasing heart rate and pulmonary capillary wedge pressure.<sup>[4][12]</sup> Its safety profile, particularly its lower propensity to cause significant arrhythmias, makes it a potentially valuable alternative to currently available inotropes.<sup>[3][8]</sup> Further large-scale Phase III trials are necessary to fully establish its role and confirm its safety and efficacy before it can be considered for regulatory approval and broad clinical use.<sup>[7][12]</sup>

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Istaroxime by Windtree Therapeutics for Acute Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Istaroxime (S32826 Disodium)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12041292#what-is-s32826-disodium\]](https://www.benchchem.com/product/b12041292#what-is-s32826-disodium)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)